molecular formula C7H13N3O B1416118 N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine CAS No. 938459-04-2

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

Cat. No.: B1416118
CAS No.: 938459-04-2
M. Wt: 155.2 g/mol
InChI Key: MORJMPJTSJZXPM-UHFFFAOYSA-N
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Description

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine is a heterocyclic compound with the empirical formula C7H13N3O and a molecular weight of 155.20 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom. The presence of the ethyl group and the ethanamine moiety makes it a versatile building block in organic synthesis and pharmaceutical research.

Scientific Research Applications

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It’s known that 1,2,4-oxadiazoles, the core structure of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

As a part of the 1,2,4-oxadiazole family, it may have potential anti-infective activity . .

Safety and Hazards

The safety information available indicates that “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” may be harmful if swallowed (Hazard Statements H302) and it is classified as Acute Tox. 4 Oral . It’s important to handle this compound with appropriate safety measures.

Future Directions

The future directions for “N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine” and similar compounds could involve further exploration of their potential as anti-infective agents . The development of new chemical entities to act against resistant microorganisms is a current area of research interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amidoxime with an appropriate nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and other functionalized compounds that can be further utilized in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-6-9-7(11-10-6)5-8-4-2/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORJMPJTSJZXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650858
Record name N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-04-2
Record name N,3-Diethyl-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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